N-(3,5-dichlorophenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide
Description
N-(3,5-dichlorophenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide is a synthetic carboxamide derivative featuring a thiophene core substituted with a 2-fluoro-4-nitrophenoxy group and a 3,5-dichlorophenyl carboxamide moiety. Its molecular formula is C₁₇H₁₀Cl₂FN₂O₄S, with a molecular weight of 427.24 g/mol.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2FN2O4S/c18-9-5-10(19)7-11(6-9)21-17(23)16-15(3-4-27-16)26-14-2-1-12(22(24)25)8-13(14)20/h1-8H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTNWTZFQIMQBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)OC2=C(SC=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201147419 | |
| Record name | N-(3,5-Dichlorophenyl)-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201147419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303152-54-7 | |
| Record name | N-(3,5-Dichlorophenyl)-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303152-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3,5-Dichlorophenyl)-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201147419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(3,5-dichlorophenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure
The compound features a thiophene ring substituted with a carboxamide group and a dichlorophenyl moiety, alongside a nitrophenoxy group. This unique structure contributes to its biological properties.
Structural Formula
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structural motifs can induce apoptosis in cancer cell lines. A notable study reported an IC50 value of 7.4 μM for related compounds against certain cancer cell lines, suggesting promising anticancer efficacy .
Case Study: Apoptosis Induction
A specific investigation into the apoptosis-inducing capabilities of related compounds demonstrated that they accelerated cell death in MCF cell lines when administered at varying dosages. The results indicated a suppression of tumor growth in vivo models, highlighting the therapeutic potential of these compounds .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar thiophene derivatives have shown effectiveness against various bacterial strains. For example, compounds with structural similarities exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Herbicidal Properties
In agricultural applications, compounds based on similar structures have been identified as effective herbicides. The mechanism often involves disrupting biochemical pathways in target plants, leading to growth inhibition. The herbicidal activity of such compounds is generally assessed through bioassays measuring plant growth reduction .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF cell lines | |
| Antimicrobial | Effective against S. aureus and E. coli | |
| Herbicidal | Growth inhibition in target plants |
Table 2: IC50 Values for Related Compounds
| Compound Name | IC50 (μM) | Target Cell Line |
|---|---|---|
| 1 (related compound) | 7.4 | Cancer cell line |
| 2 (related compound) | 25.72 | Tumor-suffering mice |
| 3 (herbicidal agent) | N/A | Various plant species |
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the broader class of aryl carboxamides , which are widely utilized in agrochemistry. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Heterocycle :
- The target compound’s thiophene ring distinguishes it from benzene- or imidazolidine-based analogues (e.g., propanil, iprodione metabolite). Thiophene’s aromaticity and sulfur atom may enhance binding to enzymatic targets or influence metabolic stability .
The nitro group may also enhance herbicidal activity through free radical generation . The 3,5-dichlorophenyl group is shared with iprodione metabolites, suggesting possible cross-reactivity with fungal cytochrome P450 enzymes, though the thiophene core likely alters specificity .
Q & A
Q. Table 1: Representative Synthesis Parameters
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
A multi-technique approach ensures accurate characterization:
- NMR Spectroscopy : 1H/13C NMR identifies substituent positions and confirms regioselectivity. Key signals include aromatic protons (δ 6.8–8.2 ppm), thiophene protons (δ 7.0–7.5 ppm), and carboxamide NH (δ 9–10 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ for C17H10Cl2FN2O4S: 427.97 g/mol). Fragmentation patterns confirm substituent stability .
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-phenyl interactions) and hydrogen-bonding networks .
- Thermal Analysis : Melting point (mp) determination (e.g., 188–192°C for related carboxamides) assesses crystallinity and purity .
Q. Table 2: Analytical Techniques and Key Parameters
Advanced: How to resolve contradictory spectral data during structural characterization?
Methodological Answer:
Contradictions may arise from conformational flexibility or impurities. Mitigation strategies include:
- Dynamic NMR Studies : Probe temperature-dependent shifts to identify rotational barriers in carboxamide groups .
- Computational Modeling : Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra to validate tautomeric forms .
- Supplementary Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray diffraction to confirm absolute configuration .
Advanced: How to design experiments to evaluate antifungal activity in plant pathogens?
Methodological Answer:
- In Vitro Assays : Test against Botrytis cinerea or Fusarium oxysporum using agar dilution. Prepare stock solutions in DMSO and assess minimum inhibitory concentrations (MICs) at 10–100 µg/mL .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying nitro/fluoro substituents) to identify critical functional groups. Compare IC50 values using dose-response curves .
- Mode of Action Studies : Perform enzymatic assays (e.g., succinate dehydrogenase inhibition) or fluorescence microscopy to track cellular uptake .
Q. Table 3: Biological Activity Parameters
| Pathogen | Assay Type | MIC (µg/mL) | Key Structural Feature | Reference |
|---|---|---|---|---|
| Botrytis cinerea | Agar dilution | 25–50 | 3,5-Dichlorophenyl group | |
| Fusarium spp. | Microbroth | 50–100 | Nitrophenoxy substituent |
Advanced: What computational strategies predict reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Docking Studies : Model interactions with fungal enzyme active sites (e.g., cytochrome P450) using AutoDock Vina. Prioritize substituents with high binding affinity (ΔG < -8 kcal/mol) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate electrophilicity of the nitrophenoxy group. Fukui indices identify reactive sites for substitution .
Advanced: How to address conflicting data in structure-activity relationships?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC50, MIC) to identify consensus trends. Use multivariate regression to correlate electronic parameters (Hammett σ) with activity .
- Isosteric Replacement : Replace the fluoro group with chloro or methyl to isolate electronic vs. steric effects. Compare logP and solubility profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
